molecular formula C25H27N3O3S B2827773 N-(2,3-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 899755-42-1

N-(2,3-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2827773
CAS No.: 899755-42-1
M. Wt: 449.57
InChI Key: LWHMCIBQNKTKRH-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a benzofuropyrimidine core fused with a thioacetamide moiety. The molecule comprises a 3-methylbutyl (isopentyl) substituent at the pyrimidine N3 position and a 2,3-dimethylphenyl group attached via the acetamide linkage. This structure confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~3.2) and a molecular weight of ~505.6 g/mol, similar to analogs in the benzofuropyrimidine class .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c1-15(2)12-13-28-24(30)23-22(18-9-5-6-11-20(18)31-23)27-25(28)32-14-21(29)26-19-10-7-8-16(3)17(19)4/h5-11,15H,12-14H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHMCIBQNKTKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)OC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique structure that combines elements of sulfur and nitrogen chemistry. Its potential biological activity stems from the presence of multiple functional groups and a distinctive benzofuro-pyrimidine framework.

Chemical Structure and Properties

The molecular formula of N-(2,3-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is C25H27N3O3SC_{25}H_{27}N_{3}O_{3}S with a molecular weight of 449.6 g/mol. The compound features a dimethylphenyl moiety linked to a sulfanyl group and a benzofuro-pyrimidine core, which contributes to its potential for various biological interactions .

Biological Activity Overview

Preliminary studies indicate that compounds with structural similarities to N-(2,3-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide often exhibit significant biological activities. Some reported activities include:

  • Antimicrobial Effects : Similar compounds have demonstrated antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli.
  • Antitumor Activity : Compounds with the benzofuro-pyrimidine structure have shown potential in inhibiting tumor growth in various cancer models.
  • Enzyme Inhibition : The presence of the sulfanyl group may enhance enzyme inhibition capabilities, contributing to its pharmacological profile .

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of related compounds. For example:

  • Antibacterial Activity Study :
    • Researchers synthesized several derivatives similar to N-(2,3-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide.
    • The synthesized compounds were evaluated for their antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis using a two-fold serial dilution technique.
    • Results indicated that some derivatives exhibited comparable or superior antibacterial activity compared to standard drugs .
  • Antitumor Evaluation :
    • A series of benzofuro-pyrimidine derivatives were tested in vitro for their cytotoxic effects on cancer cell lines.
    • The results showed that certain compounds significantly inhibited cell proliferation and induced apoptosis in cancer cells .

Comparative Analysis

To understand the biological activity of N-(2,3-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide better, a comparative analysis with structurally related compounds is essential.

Compound NameStructural FeaturesBiological Activity
N-(2-Methylphenyl)-4-methylbenzamideMethyl group on the phenyl ringAntimicrobial
4-Oxo-benzofuro[3,2-d]pyrimidineLacks sulfanyl group but shares pyrimidine coreAntitumor
N-(Phenyl)-thioacetamideSimilar acetamide structure with thiol groupEnzyme inhibition

This comparison highlights the unique aspects of N-(2,3-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide due to its specific combination of functional groups and structural complexity .

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that combines sulfur and nitrogen chemistry. It features a dimethylphenyl moiety linked to a sulfanyl group and a benzofuro-pyrimidine framework. The presence of multiple functional groups suggests that this compound may exhibit interesting chemical properties and biological interactions.

Potential Applications

N-(2,3-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has potential applications in several fields:

  • Medicinal Chemistry The compound can be used in drug development due to its unique structural motifs that often exhibit significant biological activities.
  • Interaction studies Interaction studies are crucial for understanding the pharmacodynamics of N-(2,3-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide.
Compound NameStructural FeaturesBiological Activity
N-(2-Methylphenyl)-4-methylbenzamideContains a methyl group on the phenyl ringAntimicrobial
4-Oxo- benzofuro[3,2-d]pyrimidineLacks sulfanyl group but shares the pyrimidine coreAntitumor
N-(Phenyl)-thioacetamideSimilar acetamide structure with a thiol groupEnzyme inhibition

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Scaffold

The target compound shares a benzofuro[3,2-d]pyrimidine core with derivatives such as N-(2,3-dimethylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (). Key differences lie in the N3 substituent: the target’s 3-methylbutyl chain enhances lipophilicity (clogP +0.4 vs. 4-methylbenzyl in ), which may improve membrane permeability . In contrast, benzothieno[2,3-d]pyrimidine analogs (e.g., ) replace the oxygen atom in the fused furan ring with sulfur, reducing polarity and altering binding kinetics .

Substituent Effects on Bioactivity

  • N-Aryl Groups: The 2,3-dimethylphenyl group in the target compound provides steric bulk compared to the 3-fluoro-4-methylphenyl group in 2-[(3-ethyl-4-oxo-3,4-dihydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide (). This substitution may reduce off-target interactions with polar residues in enzyme active sites .
  • N3 Substituents: The 3-methylbutyl chain in the target compound offers greater conformational flexibility than the rigid 4-methoxyphenyl group in N-(2,3-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (). This flexibility may improve solubility while maintaining hydrophobic interactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure N3 Substituent N-Aryl Group Molecular Weight (g/mol) clogP
Target Compound Benzofuro[3,2-d]pyrimidine 3-Methylbutyl 2,3-Dimethylphenyl 505.6 3.2
N-(2,3-dimethylphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Benzofuro[3,2-d]pyrimidine 4-Methylbenzyl 2,3-Dimethylphenyl 505.6 2.8
2-[(3-Ethyl-4-oxo-3,4-dihydrobenzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide Benzothieno[2,3-d]pyrimidine Ethyl 3-Fluoro-4-methylphenyl 471.5 3.5
VUF10474 (NBI-74330) Pyrido[2,3-d]pyrimidinone 4-Ethoxyphenyl 3-(Trifluoromethyl)phenyl 573.6 4.1

Table 2: Bioactivity Trends

Compound Class Target Protein/Receptor Key Activity (IC₅₀ or Ki) Structural Determinants
Benzofuropyrimidines Kinases/CXCR3 10–100 nM (varies by substituent) Sulfanyl bridge, N3 alkyl/aryl groups
Benzothienopyrimidines Dihydrofolate reductase 50–200 nM Benzothiophene core, electron-withdrawing N-aryl
Pyridopyrimidinones (e.g., VUF10474) CXCR3 0.8 nM 4-Ethoxyphenyl, trifluoromethyl group

Research Findings and Implications

  • Molecular Similarity Analysis: Tanimoto coefficients (Tₘₒᵣgₐₙ > 0.7) indicate high structural similarity between the target compound and benzothienopyrimidines (), suggesting overlapping bioactivity profiles, such as kinase inhibition .
  • ADMET Properties : The 3-methylbutyl chain in the target compound may enhance metabolic stability compared to ethyl-substituted analogs (), as longer alkyl chains resist oxidative degradation .
  • Crystallographic Insights : Hydrogen-bonding patterns in benzofuropyrimidines (e.g., Etter’s graph-set analysis) predict strong interactions with polar residues in ATP-binding pockets, corroborated by docking studies .

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